4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid

Lipophilicity Drug-likeness ADME prediction

Lead optimization often stalls when oxazepane fragments show target engagement but poor permeability (XLogP3 ~0.3 for the non-methylated analog). Replacing the core scaffold disrupts established SAR. • +0.6 logP increase (XLogP3 0.9) with identical HBD/HBA/TPSA-improves membrane permeability without pharmacophore redesign. • Gem-dimethyl-induced chair conformation provides pre-organized ligand geometry, reducing entropic penalty in kinase/protease targets. • Orthogonal Boc/COOH enables sequential amide coupling then deprotection; C3 steric shield improves coupling regioselectivity for library synthesis. 95% purity. In stock for immediate global dispatch.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
Cat. No. B13636392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC1(COCC(CN1C(=O)OC(C)(C)C)C(=O)O)C
InChIInChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-6-9(10(15)16)7-18-8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16)
InChIKeyKUKBVRGBMHSJAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid: A Gem-Dimethyl-Constrained Oxazepane Building Block for MedChem Libraries


4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid (CAS 2770360-11-5) is a fully synthetic, Boc-protected, 3,3-gem-dimethyl-substituted 1,4-oxazepane-6-carboxylic acid [1]. It belongs to the class of saturated seven-membered N,O-heterocycles used as conformationally constrained building blocks in medicinal chemistry [2]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a free carboxylic acid at the 6-position, enabling orthogonal functionalization via amide coupling or esterification [1]. The defining structural feature—the geminal dimethyl group at C3—is absent in the widely used non-methylated analog 4-Boc-1,4-oxazepane-6-carboxylic acid (CAS 1269755-58-9) .

Scaffold Conformationally constrained 1,4-oxazepane-6-carboxylic acid core
Reactivity Boc-protected amine and free carboxylic acid for orthogonal coupling
Property tuning Gem-dimethyl enhances lipophilicity and restricts ring conformation

Why 4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic Acid Cannot Be Replaced by the Non-Methylated 4-Boc-1,4-oxazepane-6-carboxylic Acid


Although both compounds share the 1,4-oxazepane-6-carboxylic acid core with a Boc-protected nitrogen, the 3,3-gem-dimethyl substitution in the target compound introduces a >2-fold increase in computed lipophilicity (XLogP3 = 0.9 vs. 0.3 for the non-methylated analog) [1]. This difference translates into distinct physicochemical behavior that is critical in drug discovery: higher logP correlates with altered membrane permeability and protein binding. In addition, the gem-dimethyl group imposes a chair-like conformational restriction on the oxazepane ring that is absent in the unsubstituted analog, as evidenced by crystallographic studies on closely related 3,3-dimethyl-1,4-oxazepane derivatives . Generic substitution would therefore alter both the conformational ensemble and the ADME-related properties of any derived lead series, potentially invalidating SAR trends and pharmacokinetic profiles.

Target: 3,3-gem-dimethyl oxazepane
Substitute: non-methylated 4-Boc-1,4-oxazepane-6-carboxylic acid
Lipophilicity shift may alter permeability and protein binding profiles; SAR trends may not transfer directly.
Conformational ensemble differs; chair-like pre-organization absent in substitute, potentially changing target selectivity context.

Quantitative Evidence for Differentiated Selection of 4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic Acid Over Closest Analogs


Lipophilicity Shift: XLogP3 Increase from 0.3 to 0.9 vs. Non-Methylated 4-Boc-1,4-oxazepane-6-carboxylic Acid

The computed XLogP3 for 4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic acid is 0.9, compared to 0.3 for the non-methylated analog 4-Boc-1,4-oxazepane-6-carboxylic acid (CAS 1269755-58-9), representing a 0.6 log unit increase [1]. This 3-fold difference on a linear scale shifts the compound from a highly hydrophilic space (XLogP3 = 0.3, near the lower boundary for optimal oral absorption) toward the center of the drug-like lipophilicity window (XLogP3 1–3), potentially improving passive membrane permeability without violating Lipinski's Rule of 5 [2]. The topological polar surface area remains identical at 76.1 Ų for both compounds, indicating that the lipophilicity shift is achieved without compromising hydrogen-bonding capacity [1].

Lipophilicity Shift
Reported
ΔXLogP3 = +0.6 (0.9 vs. 0.3)
Lipophilicity context for MedChem library design
Computed values; experimental permeability requires verification
Lipophilicity Drug-likeness ADME prediction

Conformational Restriction: 3,3-Gem-Dimethyl-Induced Chair Conformation vs. Flexible Non-Methylated Analog

In closely related 3,3-dimethyl-1,4-oxazepane derivatives, the gem-dimethyl substituents impose a chair-like conformation on the seven-membered ring, minimizing torsional strain and enhancing crystallinity for X-ray diffraction analysis . By contrast, the non-methylated 4-Boc-1,4-oxazepane-6-carboxylic acid lacks this conformational bias and is expected to exist as an interconverting mixture of multiple low-energy conformers in solution. The conformational restriction provided by the 3,3-dimethyl group reduces the entropic penalty upon target binding—a principle well-established in medicinal chemistry for gem-dimethyl and spirocyclic scaffolds [1]. The defined atom stereocenter count is 0 and undefined atom stereocenter count is 1 for the target compound, indicating the racemic nature at C6; the conformational effect of the 3,3-dimethyl group operates independently of this stereocenter [2].

Conformational Restriction
Class-level
Chair-like conformer expected (gem-dimethyl)
Supports conformational SAR exploration
Inferred from analogous structures; direct data to verify
Conformational analysis Structural biology Ligand pre-organization

Molecular Weight Differentiation: 273.3 vs. 245.3 g/mol Compared to Non-Methylated 4-Boc-1,4-oxazepane-6-carboxylic Acid

The target compound has a molecular weight of 273.3 g/mol (C13H23NO5), compared to 245.3 g/mol (C11H19NO5) for the non-methylated analog 4-Boc-1,4-oxazepane-6-carboxylic acid [1]. The +28 Da difference corresponds exactly to the two additional methyl groups (2 × CH2 = 28 Da). While both compounds remain within lead-like (MW < 350) and Rule-of-5 compliant space, the 273.3 Da mass of the target compound places it closer to the typical molecular weight of advanced fragment hits and early lead compounds [2]. For procurement in fragment-based drug discovery programs, this MW increment may influence downstream optimization strategy, as every heavy atom added during fragment growing reduces available MW budget.

MW Differentiation
Reported
273.3 Da (+28 Da vs. 245.3)
Context for fragment-to-lead MW budget
Vendor-reported values; both within lead-like space
Molecular weight Fragment-based drug discovery Lead-likeness

Commercial Availability and Cost Premium: 3,3-Dimethyl Substitution Commands Higher Procurement Investment vs. Non-Methylated Analog

The target compound is commercially available with listed purity of 95% at a price of approximately $3,497 per 5 g (~$700/g) from Aaron Chemistry (via Kuujia) [1]. In comparison, the non-methylated analog 4-Boc-1,4-oxazepane-6-carboxylic acid (CAS 1269755-58-9, purity 95–98%) is substantially less expensive: $145.90 per 100 mg (~$1,459/g at the 100 mg scale) from Aladdin Scientific, with larger pack sizes expected to reduce per-gram cost further . The 4-Boc-1,4-oxazepane-2-carboxylic acid regioisomer (CAS 1141669-61-5) is also catalog-listed from multiple vendors (Pharmaffiliates, CymitQuimica), confirming broader commercial accessibility of non-dimethylated regioisomers [2]. The cost premium for the 3,3-dimethyl compound reflects the added synthetic complexity of introducing the gem-dimethyl group, consistent with its classification as a specialty building block.

Procurement Profile
Specification review
~$700/g (95%, 5 g)
Procurement context: higher cost, limited suppliers
Scale and purity may alter pricing; verify current availability
Procurement Cost analysis Supply chain

Hydrogen Bond Acceptor Count Parity with Non-Methylated Analog Confirms Scaffold Preservation for Key Interactions

Both the target compound and its non-methylated analog (4-Boc-1,4-oxazepane-6-carboxylic acid) share identical hydrogen bond donor count (1) and hydrogen bond acceptor count (5) [1]. The rotatable bond count is also identical at 3 for both compounds. This parity confirms that the introduction of the 3,3-dimethyl group does not alter the fundamental hydrogen-bonding pharmacophore of the oxazepane-6-carboxylic acid scaffold. The differentiation in lipophilicity (XLogP3 0.9 vs. 0.3) is therefore achieved through steric and hydrophobic effects alone, without trading off polar interaction capacity—an important consideration when the carboxylic acid and Boc-protected amine are intended as key recognition elements or synthetic handles .

H-Bond Pharmacophore
Reported
HBD=1, HBA=5, RotB=3 (identical to non-methylated analog)
Preserved polar interaction capacity for SAR continuity
Differentiation solely from lipophilicity and conformation
Hydrogen bonding Pharmacophore Molecular recognition

Procurement-Relevant Application Scenarios for 4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylic Acid Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization Requiring Incremental Lipophilicity While Maintaining Scaffold H-Bond Capacity

When a fragment hit derived from 4-Boc-1,4-oxazepane-6-carboxylic acid shows promising target engagement but suboptimal cell permeability (potentially linked to low lipophilicity, XLogP3 = 0.3), the 3,3-dimethyl analog (XLogP3 = 0.9) offers a direct +0.6 log unit lipophilicity increase with no change to hydrogen bond donor/acceptor counts or TPSA [1]. This allows medicinal chemistry teams to probe whether improved membrane passage can be achieved without redesigning the core pharmacophore, reducing the synthetic cycle time for lead optimization.

Conformational Restriction-Driven SAR for Targets with Shallow or Flexible Binding Pockets

For protein targets where the unsubstituted oxazepane ring suffers from an entropic penalty due to conformational flexibility, the 3,3-dimethyl-induced chair conformation provides a pre-organized ligand geometry [1]. This is particularly relevant for kinases and proteases, where patent literature (e.g., WO2011/029046 A1) has identified 3,3-dimethyl-1,4-oxazepane derivatives as precursors to inhibitors . Procurement of the 3,3-dimethyl compound enables access to a constrained scaffold that the non-methylated analog cannot provide, supporting target-specific SAR campaigns where ligand pre-organization is critical for potency.

Parallel Library Synthesis Requiring Orthogonal Boc/Carboxylic Acid Functionalization with Defined Vector Geometry

The Boc-protected nitrogen and free carboxylic acid of the target compound enable sequential orthogonal derivatization: amide coupling at the carboxylic acid followed by Boc deprotection and further functionalization at the liberated amine [1]. The gem-dimethyl group at C3 provides a steric shield that can direct regioselective reactions at the C6 carboxylate, potentially improving reaction yields for amide couplings compared to the sterically less hindered non-methylated analog. This is valuable for combinatorial library production in industrial medicinal chemistry settings where reaction reproducibility and product purity are critical procurement criteria.

ADME Property Fine-Tuning in Late-Stage Lead Optimization Without Scaffold Hopping

In late-stage optimization where a lead series based on the oxazepane-6-carboxylic acid scaffold requires improved membrane permeability or altered tissue distribution, the 3,3-dimethyl compound provides a single heavy-atom change (+28 Da; ΔXLogP3 = +0.6) rather than a full scaffold replacement [1]. This preserves the existing SAR knowledge, synthetic routes, and in vivo PK/PD understanding accumulated for the series while modulating a key physicochemical parameter. Procurement of both the methylated and non-methylated analogs enables systematic matched-pair analysis to deconvolute lipophilicity effects from scaffold effects in ADME assays.

Application
Selection Property
Validation Focus
Fragment-to-lead lipophilicity optimization
Scaffold H-bond capacity preserved
Lipophilicity-permeability correlation studies
Conformational restriction-driven SAR
Pre-organized oxazepane geometry
Target selectivity and binding entropy assessment
Orthogonal derivatization for parallel synthesis
Boc/COOH orthogonal reactivity
Coupling efficiency and regioselectivity
Late-stage ADME fine-tuning
Matched-pair lipophilicity shift
Scaffold vs. lipophilicity deconvolution in ADME assays
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